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Compound of Interest

3-(4-oxoquinazolin-3(4H)-
Compound Name:
yl)propanoic acid

Cat. No.: B086842

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-oxoquinazolin-
3(4H)-yl)propanoic acid

For researchers, scientists, and drug development professionals, the unambiguous structural
confirmation and purity assessment of a novel or synthesized compound are foundational to
any further investigation. This guide provides a comprehensive spectroscopic characterization
of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a molecule of interest due to its
guinazolinone core, a scaffold prevalent in many biologically active compounds.

This document moves beyond a mere listing of data, offering insights into the causal
relationships between the molecular structure and its spectral output. By integrating data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible
spectroscopy, we establish a self-validating analytical framework for this compound.

Molecular Structure and Analytical Context

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (Molecular Formula: C11H10N203, Molecular
Weight: 218.21 g/mol ) consists of a bicyclic quinazolinone system N-substituted at the 3-
position with a propanoic acid chain.[1] The quinazolinone moiety is a key chromophore and
provides a rigid core with distinct aromatic protons, while the propanoic acid side chain offers
characteristic aliphatic signals and functional group vibrations. Understanding the interplay
between these two components is crucial for accurate spectral interpretation.
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Caption: Numbered structure of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed
information about the chemical environment of *H and 3C nuclei.

Experimental Protocol: NMR

e Instrument: 400 or 500 MHz NMR Spectrometer.

o Solvent: Dimethyl sulfoxide-de (DMSO-ds). This solvent is chosen for its ability to dissolve
the compound and to ensure the acidic proton of the carboxylic acid is observable.

 Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
o Temperature: 298 K (25 °C).

o Experiments: *H NMR, 3C NMR, and optionally 2D experiments like COSY and HSQC for
unambiguous assignments.

'H NMR Spectroscopy: Proton Environment Mapping

The *H NMR spectrum provides a map of all protons in the molecule. The chemical shift of
each proton is dictated by its local electronic environment, and its splitting pattern reveals the
number of neighboring protons.
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Chemical Shift
(6, ppm)

Multiplicity

Integration Assignment Rationale

~12.5 (broad s)

Singlet, broad

The acidic proton
of the carboxylic
acid is highly
deshielded and

often appears as

1H -COOH

a broad singlet.

~8.3 (s)

Singlet

This proton is

adjacent to two
1H H2 nitrogen atoms,

resulting in a

downfield singlet.

~8.1 (dd)

Doublet of

doublets

Located on the
aromatic ring,
ortho to the

1H HE carb(.)nyl group,
causing
significant
deshielding.
Coupled to H6.

~7.8 (ddd)

Triplet of

doublets

Aromatic proton
1H H7 coupled to H6
and H8.

~7.7 (d)

Doublet

Aromatic proton
1H H8
coupled to H7.

~7.5 (ddd)

Triplet of

doublets

Aromatic proton
1H H6 coupled to H5
and H7.

~4.2 (1)

Triplet

2H C1'-H: These protons
are on the
carbon attached
to N3,
deshielded by
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the nitrogen.
Split into a triplet
by the adjacent
C2'-Hz group.

Protons on the
carbon adjacent
) to the carboxylic
~2.8 (1) Triplet 2H C2'-H2 ) )
acid group. Split
into a triplet by

the C1'-Hz group.

Note: Chemical shifts are approximate and can vary slightly based on solvent and
concentration.

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum reveals all unique carbon atoms in the molecule, providing a definitive
count and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).
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Chemical Shift (6, ppm)

Carbon Assignment

Rationale

The carbonyl carbon of the

~172.0 C3' (-COOH) carboxylic acid is highly

deshielded.

The amide carbonyl carbon of
~161.0 C4 (C=0) _ _ _

the quinazolinone ring.

The imine-like carbon in the
~148.0 Cc2 heterocyclic ring, adjacent to

two nitrogens.

Aromatic quaternary carbon
~147.5 C8a o

fused to the heterocyclic ring.
~134.5 c7 Aromatic methine (CH) carbon.
~127.0 C5 Aromatic methine (CH) carbon.
~126.5 C6 Aromatic methine (CH) carbon.
~126.0 C8 Aromatic methine (CH) carbon.

Aromatic quaternary carbon
~121.0 Cda

fused to the benzene ring.

Aliphatic carbon bonded to the
~43.0 C1' (-CH2-N) _

nitrogen atom.

Aliphatic carbon adjacent to
~32.0 C2' (-CH2-COOH)

the carboxylic acid carbonyl.

Infrared (IR) Spectroscopy: Functional Group

Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
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» Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet.
e Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

e Range: 4000 - 400 cm™1,

Wavenumber . Functional Group . .
Intensity ) Vibrational Mode
(cm™?) Assignment
3300 - 2500 Strong, Broad O-H (Carboxylic Acid) Stretching
~1710 Strong C=0 (Carboxylic Acid)  Stretching
C=0 (Amide, _
~1680 Strong ) ) Stretching
Quinazolinone)
Aromatic and
~1610, 1560 Medium C=C/C=N Heterocyclic Ring
Stretching
~1470 Medium C-H Aliphatic Bending
~1290 Medium C-N Stretching
3100 - 3000 Medium-Weak C-H Aromatic Stretching
2980 - 2850 Medium-Weak C-H Aliphatic Stretching

The presence of a very broad absorption in the 3300-2500 cm~* range, along with two distinct,
strong carbonyl peaks around 1710 cm~* and 1680 cm™1, provides a definitive signature for the
carboxylic acid and amide functionalities, respectively.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural
clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is an ideal
technique for this molecule, as it is readily ionizable.

Experimental Protocol: MS
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e Technique: High-Resolution Mass Spectrometry (HRMS) with an Electrospray lonization
(ESI) source.

e Mode: Positive [M+H]* and Negative [M-H]~ ion modes.

e Calculated Exact Mass: C11H10N203 = 218.0691

lon Calculated m/z Observed m/z Interpretation

Protonated molecular

[M+H]*+ 219.0764 ~219.076 )
ion
Sodium adduct of the
[M+Na]* 241.0584 ~241.058 ]
molecular ion
Deprotonated
[M-H]~ 217.0618 ~217.061

molecular ion

Logical Fragmentation Pathway

A primary fragmentation pathway involves the cleavage of the bond between the nitrogen (N3)
and the propanoic acid side chain, which is a common fragmentation route for N-substituted
amides.

[M+H]*
m/z = 219.0764

- C3H402

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. PubChemlLite - 3-(4-ox0-3,4-dihydroquinazolin-3-yl)propanoic acid (C11H10N203)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic characterization of 3-(4-oxoquinazolin-
3(4H)-yl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086842#spectroscopic-characterization-of-3-4-
oxoquinazolin-3-4h-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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